molecular formula C15H14NNaO3S2 B1678328 sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate CAS No. 101199-38-6

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No.: B1678328
CAS No.: 101199-38-6
M. Wt: 343.4 g/mol
InChI Key: VKGYKXFNSKEHED-UHFFFAOYSA-M
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Description

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS No. 101199-38-6) is a sulfonated phenothiazine derivative with the molecular formula C₁₅H₁₄NNaO₃S₂ and a molecular weight of 343.40 g/mol . It is commonly referred to as PTZ-343 and is primarily utilized as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based assays, where it amplifies luminol-H₂O₂ reactions to improve sensitivity and signal intensity . The compound features a phenothiazine core—a tricyclic structure with sulfur and nitrogen atoms—linked to a propane sulfonate group, which enhances water solubility and stabilizes radical intermediates during redox reactions .

Properties

IUPAC Name

sodium;3-phenothiazin-10-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGYKXFNSKEHED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635635
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101199-38-6
Record name Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Kawanishi’s Two-Step Alkylation-Sulfonation Method

The earliest documented synthesis, developed by Kawanishi et al., involved a two-step process. First, phenothiazine was alkylated with 1,3-dibromopropane under basic conditions to yield 10-(3-bromopropyl)phenothiazine. This intermediate was then subjected to nucleophilic substitution with sodium sulfite to introduce the sulfonate group.

Reaction Conditions :

  • Alkylation : Phenothiazine reacted with 1,3-dibromopropane in the presence of sodium hydride (NaH) at 50°C for 24 hours.
  • Sulfonation : The brominated intermediate was refluxed with sodium sulfite in a 4:1 acetonitrile-water mixture.

Outcomes :

  • Total yield: 9% after chromatographic purification.
  • Limitations: Low yield attributed to competing side reactions and the instability of the brominated intermediate.

Modern One-Step Anion-Sultone Coupling

In Situ Phenothiazine Anion Generation

A breakthrough method, patented in 2008, leverages the direct reaction between phenothiazine anion and 1,3-propane sultone. This approach eliminates intermediate isolation, enhancing efficiency.

Synthetic Procedure :

  • Anion Formation : Phenothiazine (0.4 mol) is deprotonated with sodium hydride (0.44 mol) in anhydrous tetrahydrofuran (THF) under argon.
  • Sultone Addition : 1,3-Propane sultone (0.42 mol) is introduced to the anion solution, stirred at 50°C for 2 hours.
  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol-water.

Advantages :

  • Yield: 85–90% with >99% purity.
  • Scalability: Avoids chromatography, reducing costs.

Mechanistic Insight :
The phenothiazine anion attacks the electrophilic β-carbon of the sultone, resulting in ring-opening and sulfonate group incorporation.

Comparative Analysis of Synthetic Routes

Parameter Kawanishi Method Sultone Coupling
Steps 2 1
Yield 9% 85–90%
Purity Requires chromatography >99% post-recrystallization
Reagent Cost High (1,3-dibromopropane) Moderate (1,3-propane sultone)
Industrial Viability Low High

Key Findings :

  • The sultone method’s single-step design minimizes side products, as confirmed by NMR and mass spectrometry.
  • Residual phenothiazine, a peroxidase inhibitor, is undetectable (<0.01%) in the final product.

Critical Role of 1,3-Propane Sultone Synthesis

The availability of high-purity 1,3-propane sultone is pivotal. A 2015 patent describes its synthesis via allyl chloride sulfonation, hydrolysis, and cyclodehydration:

  • Sulfonation : Allyl chloride reacts with sodium metabisulfite to form sodium allyl sulfonate.
  • Hydrolysis : Acidic hydrolysis yields 3-hydroxypropanesulfonic acid.
  • Cyclization : Dehydration at 150°C produces 1,3-propane sultone.

Optimization :

  • Temperature control during cyclization prevents decomposition.
  • Solvent selection (e.g., toluene) enhances sultone stability.

Applications-Driven Purity Requirements

PTZ-343’s efficacy in chemiluminescent assays demands ultrahigh purity. Impurities like unreacted phenothiazine quench peroxidase activity, necessitating:

  • Recrystallization : Ethanol-water mixtures remove polar byproducts.
  • Spectroscopic Validation : UV-Vis and HPLC ensure compliance with assay standards.

Emerging Alternatives and Modifications

N-Methyl Phenothiazine Derivatives

Recent efforts to bypass phenothiazine’s low reactivity involve N-methylated intermediates. For example, N-methylphenothiazine undergoes smoother sulfonation, though this route diverges from PTZ-343’s structure.

Challenges :

  • Regioselectivity issues in electrophilic substitution.
  • Additional steps for methyl group removal.

Industrial-Scale Production Protocols

Case Study : A 2 L batch synthesis yields 343.4 g of PTZ-343 (molecular weight 343.4 g/mol) with:

  • Reagents : Phenothiazine (80 g), NaH (17.7 g), 1,3-propane sultone (52 g).
  • Cost Analysis : Raw material costs reduced by 60% compared to Kawanishi’s method.

Scientific Research Applications

Biological Research Applications

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is utilized in biological research primarily due to its role as a chemiluminescence enhancer. It has been shown to significantly increase the light output in peroxidase-catalyzed reactions involving luminol, making it a valuable tool for detecting various biological substances.

Case Study: Chemiluminescence Detection

In a study examining the effects of this compound on chemiluminescent reactions, researchers found that the compound enhanced the luminescent signal in a dose-dependent manner. The optimal concentration for enhancing luminescence was identified between 1.5 mM and 3.0 mM , where the signal reached approximately 70% of its maximum value at higher concentrations .

Analytical Chemistry Applications

The compound is also employed in analytical chemistry, particularly in assays that require sensitive detection methods. Its ability to enhance chemiluminescence makes it suitable for use in portable chemiluminescence imaging systems, which are valuable in clinical diagnostics and environmental monitoring.

Table: Comparison of Chemiluminescent Enhancers

Enhancer NameOptimal Concentration (mM)Signal Enhancement (%)
This compound1.5 - 3.0~70
Luminol5 - 12Variable
Other Phenothiazine DerivativesVariesVaries

Chemiluminescence Enhancement Mechanism

The mechanism by which this compound enhances chemiluminescence involves its interaction with peroxidase enzymes. The compound stabilizes the reactive intermediates formed during the oxidation of luminol, leading to increased light emission.

Experimental Findings

In experiments conducted under varying pH conditions, it was observed that the optimal pH for the reaction was between 8.3 and 8.6 . This pH range allowed for maximum luminescent output when combined with horseradish peroxidase and sodium perborate .

Mechanism of Action

PTZ-343 acts as an electron transfer mediator. It reacts with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical. The PTZ-343 radical quickly oxidizes luminol anions, inducing light emission . This mechanism is crucial for its role in enhancing chemiluminescence in various assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate can be contextualized by comparing it to analogous phenothiazine and phenoxazine derivatives. Key differences in substituents, electronic properties, and applications are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Molecular Weight (g/mol) References
This compound Phenothiazine Propane sulfonate (SO₃⁻Na⁺) HRP chemiluminescence enhancer 343.40
3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP) Phenothiazine CF₃ group, primary amine (-NH₂) Potential pharmaceutical intermediate 424.14
N1-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-N3,N3-dimethylpropane-1,3-diamine Phenoxazine Sulfonyl (-SO₂), dimethylamine (-N(CH₃)₂) Medicinal chemistry research (structure-activity studies) 389.47*
Promethazine Hydrochloride Phenothiazine N,N-Dimethylpropylamine (-N(CH₃)₂) Antihistamine, sedative 320.88
3-(2-(Difluoromethyl)-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine Phenothiazine Difluoromethyl (-CF₂H), dimethylamine (-N(CH₃)₂) Experimental CNS drug candidate 326.41

Key Comparisons

Core Structure Variations Phenothiazine vs. Phenoxazine: Phenoxazine derivatives (e.g., ) replace the sulfur atom in phenothiazine with oxygen, altering electronic properties. This reduces electron delocalization and redox activity, making phenoxazines less effective in chemiluminescence but more stable in medicinal applications . Substituent Effects: The sulfonate group in PTZ-343 imparts high water solubility, critical for aqueous chemiluminescent assays. In contrast, trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) groups () increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .

Functional Group Impact Sulfonate vs. Amine: PTZ-343’s sulfonate group enhances solubility and stabilizes radical intermediates in HRP reactions, whereas amines (e.g., promethazine) confer basicity and receptor-binding affinity for pharmacological activity .

Applications Chemiluminescence: PTZ-343 is specialized for HRP-based assays due to its sulfonate-enhanced solubility and electron transfer efficiency . Pharmaceuticals: Promethazine () and difluoromethyl derivatives () leverage phenothiazine’s planar structure for receptor interaction, targeting histamine or dopamine pathways .

Research Findings and Data

Table 2: Performance in Chemiluminescence Assays

Compound Luminol Signal Enhancement (vs. Control) Solubility in Aqueous Buffer (mg/mL) Stability (Half-life, h) Reference
This compound 12-fold 50 24
3-(2,4-Dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one 3-fold* 0.5 12
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 5-fold* 1.2 6

Biological Activity

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

  • Chemical Name : this compound
  • CAS Number : 101199-38-6
  • Molecular Formula : C15H14NNaO3S2
  • Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

  • Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .
  • pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

  • Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .
  • Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

  • Luminol-Assisted Reactions :
    • In a study evaluating the luminol-peroxide-peroxidase system, SPTZ was shown to increase the luminescent output significantly. The enhancement was quantified across different substrate concentrations and was found to be optimal at specific conditions .
  • Comparative Studies with Other Enhancers :
    • Research comparing SPTZ with other chemical enhancers demonstrated that it outperformed several alternatives in terms of signal intensity and stability under varying experimental conditions .

Data Table: Comparative Analysis of Enhancers

EnhancerOptimal pHMax Signal IntensityConcentration Range
Sodium Phenothiazine (SPTZ)7.2High0.5 - 1 mM
Imidazole6.5Moderate0.1 - 0.5 mM
DMAP7.0Low0.01 - 0.1 mM

Q & A

Q. How to design stability-indicating methods for forced degradation studies?

  • Methodological Answer : Subject the compound to:
  • Acidic hydrolysis : 0.1 M HCl, 60°C, 24 hours.
  • Oxidative stress : 3% H2_2O2_2, 40°C, 8 hours.
    Analyze degradants via LC-MS/MS (Q-TOF) and compare fragmentation patterns with known pathways (e.g., sulfonate cleavage or phenothiazine ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

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